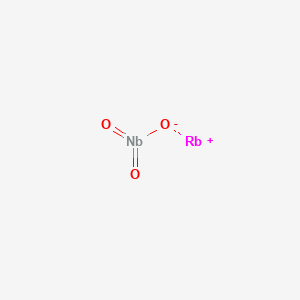

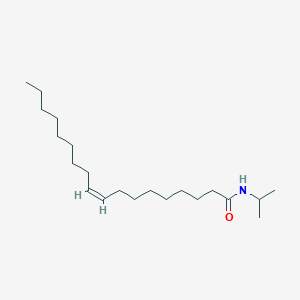

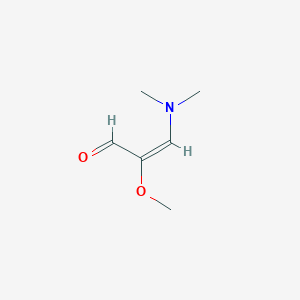

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

E-3-(dimethylamino)-2-methoxyacrylaldehyde, also known as 2-MAM, is an organic compound with a wide range of applications in the fields of biology and chemistry. It is a versatile compound with the ability to be used in various chemical reactions, and its structure and properties make it an ideal reagent for use in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Amyloid Imaging in Alzheimer's Disease

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde derivatives, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, are crucial in the development of amyloid imaging ligands. These compounds are used to measure amyloid in vivo in the brains of patients with Alzheimer's disease. This imaging technique is a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. It enables early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).

Fuel Applications

Dimethyl ether (DME), related to this compound, is considered an attractive alternative to conventional diesel fuel for compression ignition engines. It's characterized by its low NOx, HC, CO, and PM emissions due to its molecular structure. DME's superior atomization and vaporization characteristics compared to conventional diesel make it an environmentally friendly alternative. However, to fully utilize DME fuel in automotive vehicles, further research is required to enhance its calorific value and engine durability due to its low lubricity, and methods to reduce NOx emission are also needed (Park & Lee, 2014).

Catalytic Oxidation of Lignins

This compound derivatives play a role in the catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde. This process is crucial for understanding the influence of various factors on the yield of aldehydes and the process selectivity. However, the high consumption of oxygen in the process is an unresolved problem, necessitating further research to decrease the consumption of oxygen and alkali (Tarabanko & Tarabanko, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Research on similar compounds has shown potential for various applications . For instance, the study of the fluxionality of the amide and enamine bonds of compound 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea using advanced dynamic NMR experiments and a theoretical evaluation of the DFT calculation showed potential for future research .

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-2-methoxyprop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHGOEZWYCFGCY-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618596 |

Source

|

| Record name | (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-34-7 |

Source

|

| Record name | (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cytidine,[5-3H]](/img/structure/B77100.png)